(2S,3R)-2-Ethyloxolan-3-amine (2S,3R)-2-Ethyloxolan-3-amine
Brand Name: Vulcanchem
CAS No.: 2307770-28-9
VCID: VC7275744
InChI: InChI=1S/C6H13NO/c1-2-6-5(7)3-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1
SMILES: CCC1C(CCO1)N
Molecular Formula: C6H13NO
Molecular Weight: 115.176

(2S,3R)-2-Ethyloxolan-3-amine

CAS No.: 2307770-28-9

Cat. No.: VC7275744

Molecular Formula: C6H13NO

Molecular Weight: 115.176

* For research use only. Not for human or veterinary use.

(2S,3R)-2-Ethyloxolan-3-amine - 2307770-28-9

Specification

CAS No. 2307770-28-9
Molecular Formula C6H13NO
Molecular Weight 115.176
IUPAC Name (2S,3R)-2-ethyloxolan-3-amine
Standard InChI InChI=1S/C6H13NO/c1-2-6-5(7)3-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1
Standard InChI Key RPZNALUHCXDFPE-RITPCOANSA-N
SMILES CCC1C(CCO1)N

Introduction

Structural and Stereochemical Analysis

The oxolane (tetrahydrofuran) ring in (2S,3R)-2-Ethyloxolan-3-amine adopts a puckered conformation, with the ethyl and amine groups occupying equatorial positions to minimize steric strain . The stereochemistry at C2 (S-configuration) and C3 (R-configuration) is critical for its interactions with biological targets, as demonstrated in analogous compounds where stereoisomerism significantly affects binding affinity .

Molecular Formula and Weight

  • Molecular Formula: C₆H₁₃NO

  • Molecular Weight: 115.17 g/mol (free base)

    • The hydrochloride salt, if formed, would have a molecular weight of 151.63 g/mol (C₆H₁₄ClNO) .

Key Functional Groups

  • Oxolane Ring: Enhances metabolic stability compared to acyclic analogs.

  • Ethyl Group: Influences lipophilicity and steric bulk.

  • Amine Group: Provides a site for hydrogen bonding and salt formation.

Synthetic Routes and Methodologies

While no direct synthesis of (2S,3R)-2-Ethyloxolan-3-amine is documented, analogous protocols for chiral oxolane amines suggest feasible pathways:

Reductive Amination of Oxolane Derivatives

A common strategy involves the reductive amination of ketones or aldehydes within oxolane frameworks. For example:

  • Substrate Preparation: Ethyl-oxolane-3-one could serve as a precursor.

  • Amination: Reaction with ammonia or ethylamine under catalytic hydrogenation .

  • Stereocontrol: Chiral catalysts (e.g., Ru-BINAP complexes) may enforce the (2S,3R) configuration .

Ring-Opening of Epoxides

Epoxide intermediates derived from diols can undergo nucleophilic attack by amines. For instance:

  • Ethylene oxide derivatives could react with ethylamine in the presence of Lewis acids to form the oxolane ring .

Post-Synthetic Modifications

  • Salt Formation: Conversion to hydrochloride salts improves solubility, as seen in related compounds .

  • Linker Integration: The amine group allows conjugation to pharmacophores, a strategy used in PROTAC synthesis .

Physicochemical Properties

Data for the free base are inferred from its hydrochloride analog :

PropertyValue (Hydrochloride Salt)Inferred Value (Free Base)
Molecular Weight151.63 g/mol115.17 g/mol
DensityN/A~1.05 g/cm³
Boiling PointN/A~200–220°C
SolubilityHigh in polar solventsModerate in water

The free base likely exhibits lower aqueous solubility than its salt form, a common trait among amines .

Future Research Directions

  • Stereoselective Synthesis: Optimize asymmetric catalysis to improve yield and enantiomeric excess.

  • Biological Screening: Test against AR, BRD4, and other targets implicated in diabetes or cancer.

  • ADMET Profiling: Assess bioavailability, toxicity, and metabolic stability in vitro.

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